
2-Bromo-5-(methoxymethoxy)-4-(trifluoromethyl)benzaldehyde
Vue d'ensemble
Description
2-Bromo-5-(methoxymethoxy)-4-(trifluoromethyl)benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a bromine atom, a trifluoromethyl group, and a methoxymethoxy group attached to a benzene ring with an aldehyde functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(methoxymethoxy)-4-(trifluoromethyl)benzaldehyde typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of 4-(trifluoromethyl)benzaldehyde, followed by the introduction of the methoxymethoxy group through a methoxymethylation reaction. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and methoxymethyl chloride in the presence of a base for the methoxymethylation step.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-5-(methoxymethoxy)-4-(trifluoromethyl)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common nucleophiles include amines (R-NH₂) and thiols (R-SH), often in the presence of a base.
Major Products
Oxidation: 2-Bromo-5-(methoxymethoxy)-4-(trifluoromethyl)benzoic acid.
Reduction: 2-Bromo-5-(methoxymethoxy)-4-(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Bromo-5-(methoxymethoxy)-4-(trifluoromethyl)benzaldehyde has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Bromo-5-(methoxymethoxy)-4-(trifluoromethyl)benzaldehyde depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through its functional groups, leading to potential biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-5-(trifluoromethyl)benzaldehyde
- 2-Bromo-4-(trifluoromethyl)benzaldehyde
- 2-Bromo-5-(methoxymethoxy)benzaldehyde
Uniqueness
2-Bromo-5-(methoxymethoxy)-4-(trifluoromethyl)benzaldehyde is unique due to the presence of both the trifluoromethyl and methoxymethoxy groups, which impart distinct chemical properties and reactivity. These functional groups can influence the compound’s behavior in chemical reactions and its interactions with biological targets, making it a valuable compound for various research applications.
Propriétés
IUPAC Name |
2-bromo-5-(methoxymethoxy)-4-(trifluoromethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrF3O3/c1-16-5-17-9-2-6(4-15)8(11)3-7(9)10(12,13)14/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDOMVPXFCGJVJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C=C(C(=C1)C=O)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


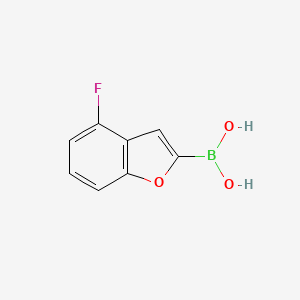
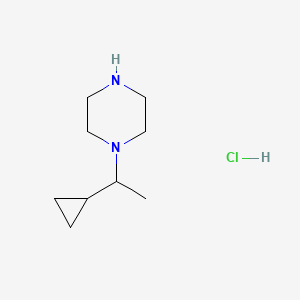
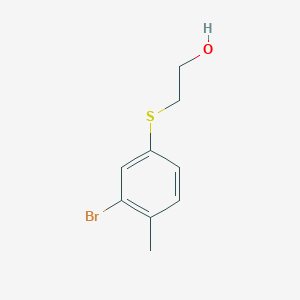
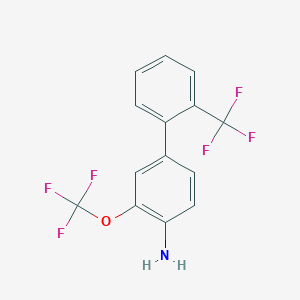
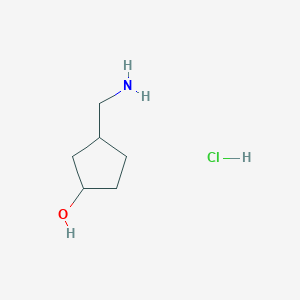
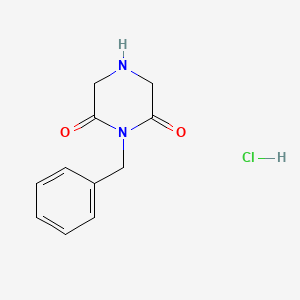
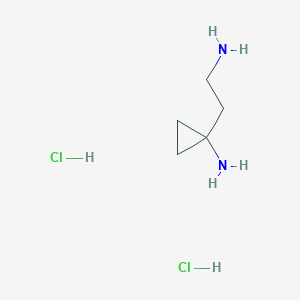
![2-(6-Azaspiro[2.5]octan-1-yl)ethanol hydrochloride](/img/structure/B1381802.png)

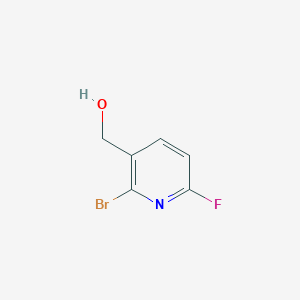
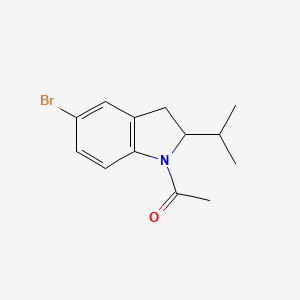
![5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1381807.png)
![tert-Butyl 7-oxo-6-((S)-1-phenylethyl)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1381808.png)
![4'-Butyl-3-methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1381810.png)
